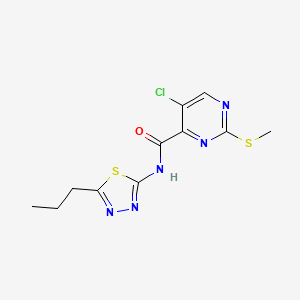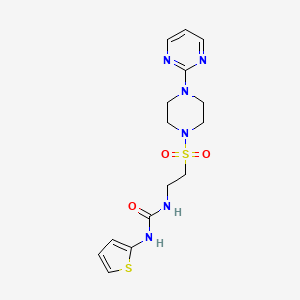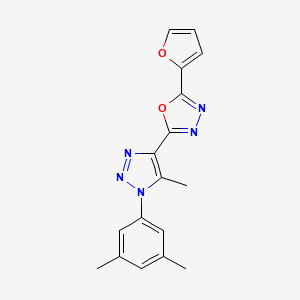![molecular formula C19H23N3O2S B2948635 N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1394677-08-7](/img/structure/B2948635.png)
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that belongs to the class of thiazolylacetamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also modulates the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and analgesic properties. It also has antioxidant activity and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide in lab experiments is its potent and specific activity against various diseases. It also has good solubility and stability, making it easy to handle and store. However, one of the limitations is its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research of N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide. One direction is to further investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods for its production. Additionally, the development of novel derivatives and analogs of N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide may lead to the discovery of more potent and specific compounds with therapeutic potential.
Synthesemethoden
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide is synthesized by the reaction of 1-cyanocyclooctane with 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain perception.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-7-8-16(24-14)18-21-15(12-25-18)11-17(23)22-19(13-20)9-5-3-2-4-6-10-19/h7-8,12H,2-6,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZQAAOJRCALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CC(=O)NC3(CCCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)


![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)


![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)
![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)

![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)
![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)